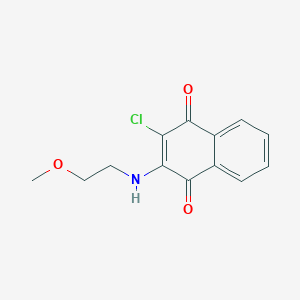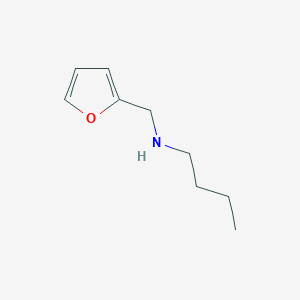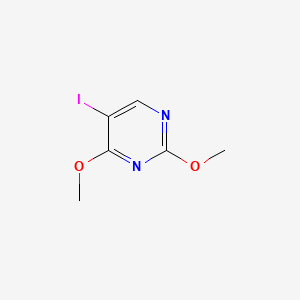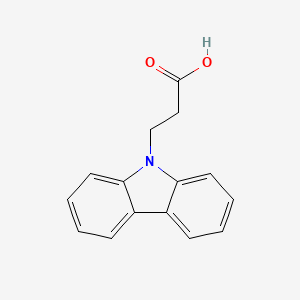
3-カルバゾール-9-イルプロピオン酸
概要
説明
3-カルバゾール-9-イルプロピオン酸は、分子式C15H13NO2を持つ有機化合物です。これは、三環式芳香族化合物であるカルバゾールの誘導体です。
2. 製法
合成経路と反応条件: 3-カルバゾール-9-イルプロピオン酸の合成は、通常、カルバゾールとアクリロニトリルの反応、続いて加水分解によって行われます。 反応条件には、水酸化カリウムなどの塩基と、エタノールやベンゼンなどの溶媒の使用が含まれることがよくあります .
工業生産方法: 3-カルバゾール-9-イルプロピオン酸の工業生産方法は、実験室合成と同様ですが、大量に対応するために拡大されています。 このプロセスは、同じ基本的な手順を踏みますが、最終製品の品質を確保するために追加の精製段階が含まれる場合があります .
科学的研究の応用
3-Carbazol-9-yl-propionic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
3-カルバゾール-9-イルプロピオン酸の作用機序は、特定の分子標的や経路との相互作用に関与します。例えば、タンパク質の翻訳後修飾に関与する酵素であるファルネシル転移酵素を阻害することができます。 この阻害は、シグナル伝達や細胞増殖など、さまざまな細胞プロセスに影響を与える可能性があります .
類似化合物:
- 9-カルバゾールプロピオン酸
- 3-(9H-カルバゾール-9-イル)プロパン酸
- 9-(2-カルボキシエチル)カルバゾール
比較: 3-カルバゾール-9-イルプロピオン酸は、その特定の構造的特徴と反応性のためにユニークです。 類似化合物と比較して、ファルネシル転移酵素を阻害する能力など、特定の用途に適した独自の特性を持っています .
結論として、3-カルバゾール-9-イルプロピオン酸は、さまざまな科学および産業分野で大きな可能性を秘めた汎用性の高い化合物です。そのユニークな化学的特性と反応性は、研究と応用の貴重な対象となっています。
生化学分析
Biochemical Properties
3-Carbazol-9-yl-propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor for Human Farnesyltransferase . This interaction is crucial as it can modulate the activity of the enzyme, thereby influencing various biochemical pathways. Additionally, 3-Carbazol-9-yl-propionic acid can interact with other biomolecules through hydrogen bonding and hydrophobic interactions, which can affect its solubility and stability in biological systems .
Cellular Effects
The effects of 3-Carbazol-9-yl-propionic acid on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, carbazole derivatives, including 3-Carbazol-9-yl-propionic acid, have been reported to reduce oxidative stress and prevent damage to pancreatic cells . This compound can also modulate carbohydrate metabolism, which is essential for maintaining cellular energy balance .
Molecular Mechanism
At the molecular level, 3-Carbazol-9-yl-propionic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with Human Farnesyltransferase results in the inhibition of the enzyme’s activity . This inhibition can lead to changes in gene expression and alterations in cellular functions. Additionally, 3-Carbazol-9-yl-propionic acid can undergo redox reactions, which can further influence its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Carbazol-9-yl-propionic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions and can exhibit persistent effects for extended periods . Its degradation products can also have significant biochemical activities, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of 3-Carbazol-9-yl-propionic acid vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects, such as reducing oxidative stress and modulating carbohydrate metabolism . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its adverse effects.
Metabolic Pathways
3-Carbazol-9-yl-propionic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. For instance, it can modulate the activity of enzymes involved in carbohydrate metabolism, thereby influencing metabolic flux and metabolite levels . Additionally, the compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites with distinct biochemical activities .
Transport and Distribution
The transport and distribution of 3-Carbazol-9-yl-propionic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, the compound can bind to plasma proteins, which can affect its bioavailability and distribution in the body . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of 3-Carbazol-9-yl-propionic acid is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus can affect gene expression and cellular signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbazol-9-yl-propionic acid typically involves the reaction of carbazole with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as potassium hydroxide and solvents like ethanol or benzene .
Industrial Production Methods: Industrial production methods for 3-Carbazol-9-yl-propionic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s quality .
化学反応の分析
反応の種類: 3-カルバゾール-9-イルプロピオン酸は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムなどの酸化剤を使用して行うことができます。
還元: 還元反応には、水素化リチウムアルミニウムなどの試薬が通常使用されます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
生成される主な生成物:
酸化: 酸素含有官能基が追加されたカルバゾール誘導体。
還元: 元の化合物の還元形。通常、水素原子が追加されます。
置換: ハロゲン化カルバゾール誘導体
4. 科学研究への応用
3-カルバゾール-9-イルプロピオン酸は、科学研究においてさまざまな応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: ヒトファルネシル転移酵素の阻害剤としての可能性を調査されています。これは、さまざまな細胞プロセスに関与する酵素です.
類似化合物との比較
- 9-Carbazolepropionic acid
- 3-(9H-Carbazol-9-yl)propanoic acid
- 9-(2-Carboxyethyl)carbazole
Comparison: 3-Carbazol-9-yl-propionic acid is unique due to its specific structural features and reactivity. Compared to similar compounds, it has distinct properties that make it suitable for particular applications, such as its ability to inhibit farnesyltransferase .
特性
IUPAC Name |
3-carbazol-9-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15(18)9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJJJOMMWPVJMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277021 | |
| Record name | 3-Carbazol-9-yl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6622-54-4 | |
| Record name | 6622-54-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6622-54-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Carbazol-9-yl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(9H-carbazol-9-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzene, 1,2,3-trimethoxy-5-[(1E)-2-nitroethenyl]-](/img/structure/B1296158.png)

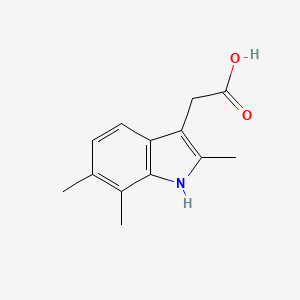
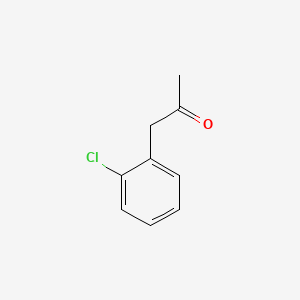
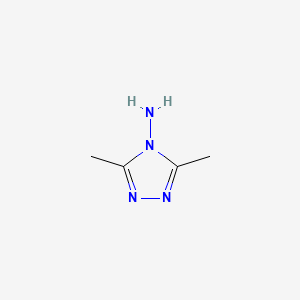
![3-Nitroimidazo[1,2-a]pyridine](/img/structure/B1296164.png)
